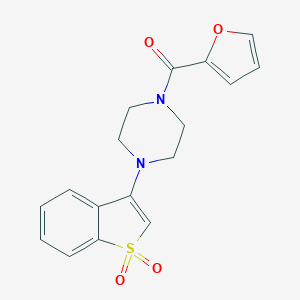

![molecular formula C19H15N3O3 B498564 {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid CAS No. 878436-89-6](/img/structure/B498564.png)

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” is a compound used for proteomics research . It has a molecular formula of C19H15N3O3 and a molecular weight of 333.34 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone . A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate, followed by cyclization with acetic anhydride and ethyl isothiocyanate .Aplicaciones Científicas De Investigación

Antimalarial Activity

The bisquinoline structure of the compound is known to display potent antimalarial activity . Drugs such as piperaquine and hydroxypiperaquine, which share a similar bisquinoline framework, are active against chloroquine-resistant strains of malaria. The compound’s ability to form complexes with DNA double helix enhances its potential as an antimalarial agent .

Antileishmanial Activity

Bisquinoline derivatives have been reported to exhibit significant antileishmanial activity . This is particularly relevant for compounds like 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane, which suggests that our compound of interest could also be explored for its efficacy against leishmaniasis .

Antitumor Properties

Some bisquinoline derivatives have shown promising antitumor properties . The interaction with DNA and the ability to interfere with cellular processes make these compounds interesting candidates for cancer research and potential chemotherapeutic agents .

Antimicrobial and Antiprotozoal Activities

The structural similarity to other bisquinoline compounds implies that “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” may possess antimicrobial and antiprotozoal activities . These properties are valuable for the development of new treatments for various infectious diseases .

Cyclooxygenase-2 Inhibition

Quinolinecarboxylic acids, a key structural component of the compound, have been used as cyclooxygenase-2 inhibitors . This application is significant in the context of anti-inflammatory drugs and the treatment of conditions like arthritis .

Inhibition of the IGF/IGFBP-3 Complex

The compound could serve as an inhibitor of the IGF/IGFBP-3 complex , which is involved in cell growth and development. This application has implications for research into growth disorders and cancer .

Each of these applications leverages the unique chemical structure and biological activity of “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid”. The compound’s versatility in binding with DNA and interfering with cellular processes makes it a valuable target for further research and drug development. The synthesis of such compounds, as well as the exploration of their full potential, remains an active area of scientific inquiry .

Direcciones Futuras

The future directions for research on “{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid” and similar compounds could involve further exploration of their diverse biological activities . Additionally, the development of efficient methods for the synthesis of quinoline derivatives, which are widespread in marketed drugs, continues to be a focus of research .

Propiedades

IUPAC Name |

2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSORGOKQDKICC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

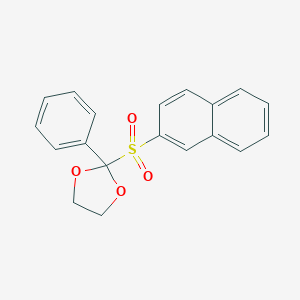

![N-(5-iodo-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498481.png)

![N-tert-butyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498482.png)

![N-(4-methoxy-2-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498483.png)

![2-{[3-chloro-2-(1-piperidinyl)phenyl]sulfanyl}-N-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B498485.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

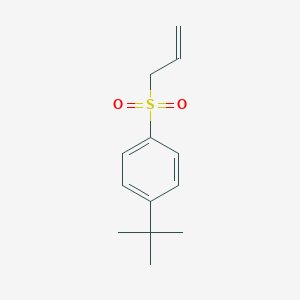

![{[(1E)-3-phenylprop-1-en-1-yl]sulfonyl}benzene](/img/structure/B498492.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498501.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)